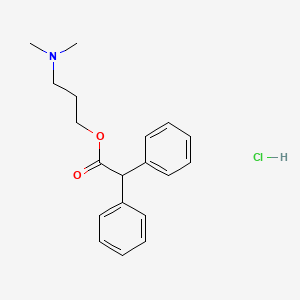![molecular formula C23H24N2O5 B4016108 {2-ethoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4016108.png)
{2-ethoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid
Description
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions, starting from basic building blocks to complex structures. For instance, compounds with similar structural features have been synthesized through reactions involving activated methylene compounds under acidic or basic conditions, leading to the formation of pyranones or fused pyranones (Kočevar et al., 1992).
Molecular Structure Analysis
The molecular structure of such compounds can be detailed through crystal structure determination, as seen in the study by Wei et al. (2006), where X-ray diffraction analysis revealed the structure of a complex ester (Wei et al., 2006).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the formation of different derivatives with distinct properties. For example, the formation of pyrazoline derivatives from phenoxy acetic acid demonstrated varied cytotoxicity and antiviral activity (Shahar Yar et al., 2009).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. The crystallographic analysis provides insights into their solid-state conformation, packing, and interactions, which are critical for understanding their physical behavior (Trilleras et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be deduced from their structural features and functional groups. For instance, ethyl esters derived from similar compounds have been studied for their potential as intermediates in organic synthesis, revealing their versatility and reactivity (Wang et al., 2017).
properties
IUPAC Name |
2-[2-ethoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-8-19-18(23(28)25(24-19)17-9-6-5-7-10-17)13-16-11-12-20(30-15-22(26)27)21(14-16)29-4-2/h5-7,9-14H,3-4,8,15H2,1-2H3,(H,26,27)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKFLDORXPBSPC-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)O)OCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC(=O)O)OCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-ethoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis(4-methylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4016034.png)
![methyl 3-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)propanoate](/img/structure/B4016035.png)
![ethyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016049.png)
![N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4016061.png)

![(4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4016072.png)
![5,5'-[(4-methoxyphenyl)methylene]bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4016080.png)
![methyl [(6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4016083.png)
![2-(benzylthio)-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016086.png)
![1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016093.png)
![2-[benzyl(methyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride](/img/structure/B4016100.png)
![1,3-dimethyl-5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4016111.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide](/img/structure/B4016128.png)